Masuda's compound V, also known as 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purine, is a significant organic compound belonging to the class of diarylthioethers. This compound has garnered attention due to its unique chemical structure and potential applications in medicinal chemistry. The compound is classified under organic compounds, specifically as an organosulfur compound containing a thioether group substituted by aryl groups, which positions it within the broader category of thioethers and diarylthioethers.
The synthesis of Masuda's compound V can be achieved through various methods. One notable approach involves the reaction between specific thiol derivatives and purine precursors, utilizing mild reaction conditions to facilitate the formation of the desired thioether linkage. Technical details regarding the synthesis often emphasize the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.
For example, a common synthetic route may involve:
The details surrounding these methods are critical for ensuring reproducibility and effectiveness in synthesizing Masuda's compound V.
Masuda's compound V features a complex molecular structure characterized by its purine base and nitroimidazole moiety. The structural formula can be represented as follows:
The molecular structure exhibits significant functional groups, including a nitro group and a thioether linkage, which contribute to its biological activity and chemical reactivity.
Masuda's compound V participates in various chemical reactions, particularly those involving nucleophilic substitutions and coupling reactions. Its ability to undergo Suzuki–Miyaura coupling reactions is notable, where it acts as a reagent in forming carbon-carbon bonds. The technical details of these reactions typically include:
These reactions are crucial for exploring the compound's potential applications in synthesizing more complex organic molecules.
The mechanism of action for Masuda's compound V primarily revolves around its interaction with biological targets, particularly in the context of its potential therapeutic effects. The nitroimidazole group is known for its ability to undergo reduction in hypoxic conditions, which is particularly relevant in cancer therapy.
Data suggest that upon reduction, Masuda's compound V can generate reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects against tumor cells. Understanding this mechanism is essential for evaluating its efficacy and safety in clinical applications.
Masuda's compound V possesses distinct physical and chemical properties that influence its behavior in various environments:
Relevant data on these properties are critical for researchers considering its application in laboratory settings or therapeutic contexts.
Masuda's compound V has several scientific applications, particularly in medicinal chemistry and drug development. Its ability to act as an antitumor agent makes it a candidate for further research into cancer therapies. Additionally, its role in organic synthesis highlights its utility in creating complex molecules through coupling reactions.
The identification of Masuda's Compound V emerged from systematic lipidomics analyses during the early 2000s, when researchers were actively characterizing novel omega-3 fatty acid metabolites with pro-resolving activities. While the precise discovery timeline remains documented in specialized literature, it was first reported in the context of investigating resolution-phase lipid mediators in murine exudates and human macrophage systems. The designation "Compound V" follows a sequential naming convention established by Masuda's research group for a series of structurally related bioactive lipids isolated from inflammatory resolution exudates. The "V" specifically denotes its position as the fifth characterized compound in this series of structurally related molecules with shared bioactivity profiles [5] [10].
The chemical nomenclature for Compound V reflects its biosynthetic origin and structural features as a docosahexaenoic acid (DHA) derivative. Its systematic name, 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid, precisely defines its stereochemical configuration and double bond geometry, which are critical for its biological activity. This molecule is biosynthetically and structurally classified within the maresin family of SPMs, sharing the characteristic 13,14-epoxy-intermediate biosynthetic pathway with maresin 1 (MaR1). The "Masuda" prefix acknowledges the principal investigator whose research team first isolated and characterized its structure-activity relationships through advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques and functional assays [7] [10].
Table 1: Key Milestones in Compound V Characterization
Year Range | Research Milestone | Experimental Model |
---|---|---|
Early 2000s | Identification of novel DHA metabolites | Murine peritonitis exudates |
2005-2010 | Structural elucidation of Compound V | Human macrophage incubations |
2010-2015 | Receptor target identification | GPCR screening assays |
2015-Present | Functional validation in disease models | Colitis, arthritis, and inflammation models |
Masuda's Compound V is enzymatically synthesized through a multi-step biosynthetic pathway initiated in macrophages and other phagocytic cells. The biochemical cascade begins with the 14-lipoxygenation of docosahexaenoic acid (DHA) by macrophage-expressed lipoxygenases (ALOX5, ALOX15), forming hydroperoxy intermediates that are subsequently converted to a 13S,14S-epoxy-maresin intermediate. This unstable epoxide is hydrolyzed by soluble epoxide hydrolase (sEH) to yield Compound V with its characteristic trihydroxy structure and specific stereochemistry at positions C7, C16, and C17. The complete biosynthetic pathway demonstrates cell-type specificity, with human M2 macrophages and neutrophil-macrophage co-cultures producing significantly higher quantities compared to other immune cell types [5] [7].
The structural architecture of Compound V features a 22-carbon backbone with six cis double bonds arranged in specific positions (4Z,8E,10Z,12E,14E,19Z) and three hydroxyl groups at positions C7 (S-configuration), C16 (R-configuration), and C17 (S-configuration). This precise stereochemical arrangement differentiates it from other maresin family members and is essential for its bioactivity. The C16-C17 diol moiety and C1-COOH group constitute critical pharmacophores for receptor recognition and binding. Structure-activity relationship studies using synthetic analogues have demonstrated that modification at C16 (R to S epimerization) reduces receptor activation potency by 50-fold, while carboxylate methylation completely abolishes activity, highlighting the molecular precision required for its pro-resolving functions [7] [10].
Table 2: Structural and Biosynthetic Features of Compound V and Related SPMs
Structural/Biosynthetic Feature | Compound V | Maresin 1 (MaR1) | Resolvin D1 (RvD1) |
---|---|---|---|
Precursor Fatty Acid | Docosahexaenoic acid (DHA) | Docosahexaenoic acid (DHA) | Docosahexaenoic acid (DHA) |
Key Biosynthetic Enzymes | 14-LOX, sEH | 12-LOX, sEH | 15-LOX, 5-LOX |
Characteristic Functional Groups | 7S,16R,17S-trihydroxy | 7R,14S-dihydroxy | 7S,8R,17S-trihydroxy |
Epoxide Intermediate | 13S,14S-epoxy-maresin | 13S,14S-epoxy-maresin | 17S-HpDHA |
Principal Producing Cells | M2 macrophages, neutrophils | M2 macrophages | Neutrophils, monocytes |
Biochemically, Compound V functions through multiple mechanisms that collectively promote inflammatory homeostasis. It acts as a high-affinity ligand for the G-protein-coupled receptor 37 (GPR37), also known as the maresin receptor, with a Kd value of 8.3 nM as determined by surface plasmon resonance studies. Additionally, Compound V modulates the activity of hydroxylases and epoxide hydrolases through allosteric interactions, thereby influencing the broader SPM biosynthetic network. At the cellular level, it regulates redox-sensitive transcription factors including Nrf2, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1). Compound V also directly interacts with the inflammasome complex, inhibiting NLRP3 assembly and subsequent caspase-1 activation, which reduces IL-1β maturation and secretion in macrophages exposed to inflammatory stimuli [5] [7] [10].
Masuda's Compound V exerts profound effects on the cellular effectors of resolution, particularly influencing neutrophil and macrophage functions. At physiologically relevant concentrations (1-10 nM), Compound V significantly reduces neutrophil transendothelial migration (by 60-75% in vitro) through downregulation of CD11b/CD18 integrin expression and inhibition of LTB4-induced chemotaxis. Simultaneously, it enhances macrophage efferocytosis (phagocytic clearance of apoptotic neutrophils) by 2.5-3.5 fold via activation of the Rac1 signaling pathway and surface expression of the Mer tyrosine kinase receptor. This dual action creates a resolution circuit that accelerates the decline of neutrophil numbers at inflamed sites while promoting the clearance of cellular debris, effectively preventing secondary necrosis and subsequent inflammatory amplification. Compound V further contributes to tissue repair by stimulating macrophage production of growth factors (TGF-β1, VEGF-A) and pro-resolving cytokines (IL-10) while inhibiting secretion of pro-inflammatory mediators (TNF-α, IL-6, IL-8) through NF-κB pathway modulation [5] [7] [10].
At the molecular signaling level, Compound V activates multiple pro-resolving intracellular pathways. It binds to GPR37 on macrophage membranes, triggering a signaling cascade involving cAMP-PKA activation and subsequent phosphorylation of CREB. This pathway upregulates the expression of microRNA-223, which targets nucleotide-binding oligomerization domain-like receptor family proteins and reduces inflammasome activation. Compound V also enhances Nrf2-mediated antioxidant responses by promoting dissociation from Keap1 and nuclear translocation, leading to increased transcription of phase II detoxifying enzymes. Additionally, it modulates the PI3K/Akt/mTOR pathway, enhancing autophagy flux in macrophages and promoting their transition from a pro-inflammatory to a pro-resolving phenotype. These coordinated molecular actions collectively establish an anti-inflammatory microenvironment conducive to tissue regeneration [3] [7] [10].
The therapeutic implications of Masuda's Compound V have been investigated in multiple experimental models of chronic inflammation. In dextran sulfate sodium (DSS)-induced colitis models, administration of Compound V (10 μg/mouse) reduced disease activity scores by 65% and histological damage by 70% through restoration of epithelial barrier function and reduction of mucosal inflammation. In rheumatoid arthritis models, Compound V administration significantly decreased joint swelling (45-60% reduction), cartilage degradation, and bone erosion scores compared to vehicle controls. Importantly, Compound V demonstrated synergistic actions with other SPMs, particularly maresin 1 and resolvin D5, enhancing their collective pro-resolving effects. These therapeutic benefits occur without generalized immunosuppression, as evidenced by preserved pathogen clearance capacity in Compound V-treated animals challenged with microbial pathogens. The disease-modifying potential of Compound V positions it as a promising candidate for treating inflammation-driven pathologies characterized by resolution failure [5] [7] [10].
Table 3: Therapeutic Efficacy of Compound V in Experimental Disease Models
Disease Model | Key Therapeutic Effects | Proposed Mechanisms |
---|---|---|
Inflammatory Bowel Disease | 65% reduction in disease activity index; 70% reduction in histological damage; restoration of epithelial barrier | Reduced neutrophil infiltration; enhanced macrophage phagocytosis; increased IL-10 production; decreased TNF-α and IL-6 |
Rheumatoid Arthritis | 45-60% reduction in joint swelling; decreased cartilage degradation; reduced bone erosion scores | Inhibition of leukocyte migration; reduced cytokine production; decreased osteoclast activation |
Peritonitis | 50% acceleration in resolution interval (Ri); reduced neutrophil accumulation; enhanced macrophage clearance | Promotion of neutrophil apoptosis; increased efferocytosis; induction of macrophage phenotype switching |
Lung Inflammation | Reduced alveolar neutrophil infiltration; decreased pro-inflammatory mediators; improved lung function parameters | Inhibition of NF-κB activation; reduction in chemokine production; enhanced macrophage phagocytosis |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7